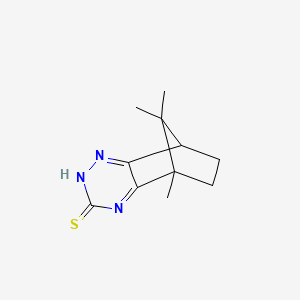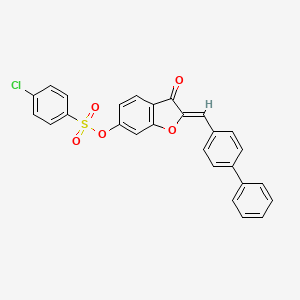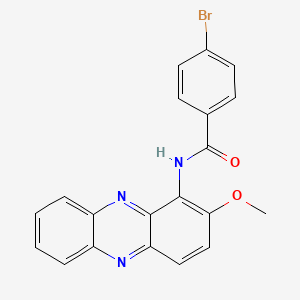
4-bromo-N-(2-methoxy-1-phenazinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-bromo-N-(2-methoxy-1-phenazinyl)- is a complex organic compound with the molecular formula C20H14BrN3O2 This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenazine moiety attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-bromo-N-(2-methoxy-1-phenazinyl)- typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzamide precursor, followed by the introduction of the methoxy and phenazine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-bromo-N-(2-methoxy-1-phenazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Benzamide, 4-bromo-N-(2-methoxy-1-phenazinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 4-bromo-N-(2-methoxy-1-phenazinyl)- involves its interaction with specific molecular targets and pathways. The phenazine moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the bromine and methoxy groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzamide, 4-bromo-N-methoxy-N,2-dimethyl-: Similar structure but lacks the phenazine moiety.
4-bromo-N-(2-phenazinyl)benzamide: Similar structure but lacks the methoxy group.
Uniqueness
Benzamide, 4-bromo-N-(2-methoxy-1-phenazinyl)- is unique due to the presence of both the methoxy and phenazine groups, which confer distinct chemical and biological properties
Properties
CAS No. |
303126-24-1 |
|---|---|
Molecular Formula |
C20H14BrN3O2 |
Molecular Weight |
408.2 g/mol |
IUPAC Name |
4-bromo-N-(2-methoxyphenazin-1-yl)benzamide |
InChI |
InChI=1S/C20H14BrN3O2/c1-26-17-11-10-16-18(23-15-5-3-2-4-14(15)22-16)19(17)24-20(25)12-6-8-13(21)9-7-12/h2-11H,1H3,(H,24,25) |
InChI Key |
LHEJISHZTQUAOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC3=CC=CC=C3N=C2C=C1)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



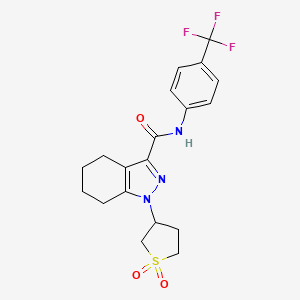
![1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12215320.png)
![(2E)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide](/img/structure/B12215321.png)
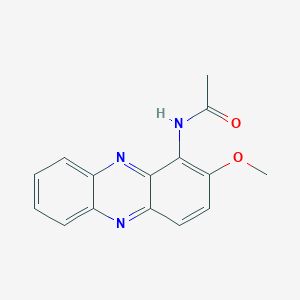
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide](/img/structure/B12215331.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12215335.png)
![2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12215340.png)

![7-(3-chlorophenyl)-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12215343.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(2-methoxybenzyl)methanamine](/img/structure/B12215354.png)
![5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12215360.png)
